molecular formula C11H18 B009277 (Z,Z)-Undeca-1,3,5-triene CAS No. 19883-26-2

(Z,Z)-Undeca-1,3,5-triene

Cat. No.: B009277
CAS No.: 19883-26-2
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-CXHWBCNXSA-N
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Description

(Z,Z)-Undeca-1,3,5-triene (CAS: Not explicitly listed in evidence; structurally related to isomers such as (3E,5Z)-undeca-1,3,5-triene and (3Z,5E)-undeca-1,3,5-triene) is a conjugated triene hydrocarbon with the molecular formula C₁₁H₁₈. It is characterized by three double bonds at positions 1,3,5, with Z (cis) stereochemistry at both the 3,5 and 5,7 positions. This compound is a stereoisomer of other undecatriene variants, and its distinct geometry significantly influences its physicochemical and olfactory properties.

Occurrence and applications are partially inferred from related isomers. For example, (3E,5Z)-undeca-1,3,5-triene is identified as a key odorant in Hersbrucker Spät and Cascade hop varieties, contributing to fruity and pineapple-like notes . Its presence in natural sources is less documented compared to its stereoisomers, which are found in essential oils (e.g., galbanum, mandarin, and angelica root oils) .

Properties

CAS No.

19883-26-2

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(3Z,5Z)-undeca-1,3,5-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9-

InChI Key

JQQDKNVOSLONRS-CXHWBCNXSA-N

SMILES

CCCCCC=CC=CC=C

Isomeric SMILES

CCCCC/C=C\C=C/C=C

Canonical SMILES

CCCCCC=CC=CC=C

Other CAS No.

19883-26-2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • (3E,5Z)-undeca-1,3,5-triene is the most olfactorily significant isomer, contributing to fruity and tropical notes in hops and essential oils. Its high flavor dilution (FD) factors in Cascade hops correlate with a dominant blackcurrant-like odor .
  • This compound lacks fragrance applications due to safety restrictions, highlighting the importance of stereochemistry in regulatory acceptance .
  • The (3Z,5E) isomer is less studied in odor contexts but is well-characterized structurally by NIST, with an InChIKey of JQQDKNVOSLONRS-BABZSUFTSA-N .

Chain Length Variants: Hexa-1,3,5-triene vs. Undeca-1,3,5-triene

Shorter-chain trienes, such as (3Z)-hexa-1,3,5-triene (CAS: 2612-46-6), exhibit distinct properties due to reduced carbon chain length:

Property (3Z)-hexa-1,3,5-triene This compound
Molecular Formula C₆H₈ C₁₁H₁₈
Molecular Weight 80.13 g/mol 150.26 g/mol
Odor Relevance Limited data Restricted applications
Natural Occurrence Not specified Less documented

Insights :

  • Shorter chains like hexatriene are less prevalent in natural odorants but may serve as intermediates in synthetic chemistry.
  • The extended conjugation in undecatriene likely enhances stability and odor potency compared to shorter analogs .

Tetracyclic Triterpenoids vs. Linear Trienes

Compounds like 24,25-dinorlupa-1,3,5(10)-triene () are tetracyclic aromatic triterpenoids, structurally distinct from linear undecatriene:

Feature 24,25-Dinorlupa-1,3,5(10)-triene This compound
Structure Tetracyclic ring system Linear conjugated triene
Molecular Complexity High (tetracyclic) Low (linear hydrocarbon)
Occurrence Geological sediments (Carpathian) Plant-derived oils
Role Biomarker for aromatization Odorant/Flavorant

Comparison :

  • Tetracyclic triterpenoids are geochemical biomarkers, reflecting diagenetic processes, whereas undecatriene isomers are volatile odorants .

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